molecular formula C50H54N6O20S B2542676 MAC glucuronide phenol-linked SN-38 CAS No. 2246380-69-6

MAC glucuronide phenol-linked SN-38

Cat. No. B2542676
CAS RN: 2246380-69-6
M. Wt: 1091.06
InChI Key: IKQSTTAUHYHYCV-GVAVQZEZSA-N
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Description

MAC glucuronide phenol-linked SN-38 is a pH-susceptible lactone MAC glucuronide phenol-linked SN-38 (DNA topoisomerase I inhibitor) drug linker . It is cytotoxic across L540cy cells and Ramos cells with IC50 values of 113 and 67 ng/mL, respectively . It is also used as a research tool for studying the effects of ion channels and receptors .


Physical And Chemical Properties Analysis

MAC glucuronide phenol-linked SN-38 has a molecular weight of 1091.06 . It is a solid substance with a light yellow to yellow color . It is soluble in DMSO, PEG300, Tween-80, saline, and corn oil .

Scientific Research Applications

Pharmacokinetic Properties and Drug Release Mechanisms

The MAC glucuronide phenol-linked SN-38 is a notable topic in scientific research due to its unique pharmacokinetic properties and drug release mechanisms. A study reported the development of PEG conjugates of the irinotecan (CPT-11) active metabolite SN-38, using a phenyl ether to release the drug with predictable long half-lives. This macromolecular prodrug shows a low maximum concentration (C(max)), maintains target concentrations for extended periods, and forms very little SN-38 glucuronide, which is attributed to low hepatic uptake of SN-38. This unique pharmacokinetic profile may lead to less intestinal toxicity and interpatient variability compared to other SN-38 prodrugs (Santi, Schneider, & Ashley, 2014).

Glucuronidation and Drug Metabolism

The glucuronidation process, catalyzed by the glucuronosyltransferase (UGT) superfamily, is crucial in the metabolism of various drugs, including irinotecan. The active metabolite SN-38 is inactivated through glucuronidation facilitated by hepatic and extrahepatic UGT1A isozymes. The role of various UGT1A enzymes in the metabolism and patient response to irinotecan has been extensively studied, highlighting the significance of understanding individual genetic variants for personalized treatment approaches (Nagar & Blanchard, 2006).

Mechanism of Action

MAC glucuronide phenol-linked SN-38 has been shown to inhibit protein interactions, and is an activator of certain antibodies . It is also a DNA topoisomerase I inhibitor .

Safety and Hazards

MAC glucuronide phenol-linked SN-38 should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

properties

InChI

InChI=1S/C50H52N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,42-44,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t42-,43+,44-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXQYUFOHOISC-UUENOOSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7C([C](C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7[C@@H]([C]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52N6O20S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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